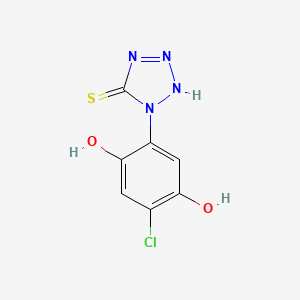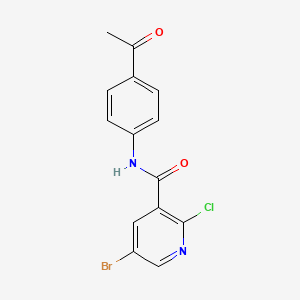![molecular formula C30H20N2O2 B12560636 3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline CAS No. 168003-71-2](/img/structure/B12560636.png)
3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the phenanthroline core via ethynyl linkages. Phenanthroline derivatives are known for their applications in coordination chemistry, photophysics, and materials science due to their unique electronic and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline typically involves the Sonogashira coupling reaction. This reaction is carried out between 3,8-dibromo-1,10-phenanthroline and 4-methoxyphenylacetylene in the presence of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling process. The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to achieve high yields and purity. Additionally, purification techniques, such as column chromatography or recrystallization, would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of phenanthroline derivatives with oxidized phenyl groups.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of nitro or bromo derivatives of the compound.
科学的研究の応用
3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline has several scientific research applications, including:
Coordination Chemistry: Used as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Photophysics: Investigated for its photophysical properties, such as fluorescence and phosphorescence, making it useful in the development of light-emitting devices and sensors.
Materials Science: Employed in the design of organic materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic materials.
Biological Studies: Explored for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline is largely dependent on its interaction with metal ions and biological targets. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and catalytic properties. In biological systems, the compound may interact with DNA or proteins, leading to potential therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination chemistry applications.
4,7-Diphenyl-1,10-phenanthroline: Another phenanthroline derivative with phenyl groups at different positions.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of ethynyl linkages.
Uniqueness
3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline is unique due to the presence of ethynyl linkages and methoxy groups, which enhance its electronic properties and make it suitable for specific applications in photophysics and materials science. The ethynyl linkages provide extended conjugation, while the methoxy groups can influence the compound’s solubility and reactivity.
特性
CAS番号 |
168003-71-2 |
|---|---|
分子式 |
C30H20N2O2 |
分子量 |
440.5 g/mol |
IUPAC名 |
3,8-bis[2-(4-methoxyphenyl)ethynyl]-1,10-phenanthroline |
InChI |
InChI=1S/C30H20N2O2/c1-33-27-13-7-21(8-14-27)3-5-23-17-25-11-12-26-18-24(20-32-30(26)29(25)31-19-23)6-4-22-9-15-28(34-2)16-10-22/h7-20H,1-2H3 |
InChIキー |
RKCGKSMXDAEOKI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)

![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)

![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)


![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)



